Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride
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Overview
Description
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ring substituted with a 1,3,2-dioxaphospholan-2-yl group and two methyl groups at the 2 and 6 positions The chloride ion serves as the counterion to balance the charge of the pyridinium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride typically involves the reaction of 2,6-dimethylpyridine with a suitable phosphorus-containing reagent. One common method is the reaction of 2,6-dimethylpyridine with 1,3,2-dioxaphospholane in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The pyridinium ring can undergo substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides or other oxidized phosphorus species.
Reduction: Formation of phosphines or other reduced phosphorus compounds.
Substitution: Formation of substituted pyridinium salts with different anions.
Scientific Research Applications
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the dioxaphospholan group can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-(1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-, chloride: Similar structure but with a different phosphorus-containing ring.
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-4-methyl-, chloride: Similar structure but with a methyl group at the 4 position instead of the 2 and 6 positions.
Uniqueness
Pyridinium, 1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethyl-, chloride is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the dioxaphospholan group and the specific positioning of the methyl groups contribute to its distinct properties compared to other similar compounds.
Properties
CAS No. |
190070-96-3 |
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Molecular Formula |
C9H13ClNO2P |
Molecular Weight |
233.63 g/mol |
IUPAC Name |
1-(1,3,2-dioxaphospholan-2-yl)-2,6-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C9H13NO2P.ClH/c1-8-4-3-5-9(2)10(8)13-11-6-7-12-13;/h3-5H,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SYHJMNBIKQBNBP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)P2OCCO2.[Cl-] |
Origin of Product |
United States |
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